REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[F:6][C:7]([F:20])([F:19])[C:8]1[CH:9]=[C:10]([N:14]2[CH:18]=[CH:17][CH:16]=[N:15]2)[CH:11]=[CH:12][CH:13]=1.CN(C)[CH:23]=[O:24]>>[F:20][C:7]([F:6])([F:19])[C:8]1[CH:9]=[C:10]([N:14]2[CH:18]=[C:17]([CH:23]=[O:24])[CH:16]=[N:15]2)[CH:11]=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)N1N=CC=C1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
, 2-neck flask, fitted with a condenser and a magnetic stirrer
|
Type
|
ADDITION
|
Details
|
containing 60.5 ml
|
Type
|
TEMPERATURE
|
Details
|
is maintained at less than 10° C.
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature until a bright red color
|
Type
|
CUSTOM
|
Details
|
between 30 and 60 minutes
|
Type
|
CUSTOM
|
Details
|
To the resultant reaction mixture
|
Type
|
ADDITION
|
Details
|
is then added 23.2 g
|
Type
|
TEMPERATURE
|
Details
|
is maintained at 100° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled
|
Type
|
CUSTOM
|
Details
|
quenched in ice water
|
Type
|
WAIT
|
Details
|
to stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The resultant precipitated solids
|
Type
|
FILTRATION
|
Details
|
are then filtered
|
Type
|
WASH
|
Details
|
washed successively with water and petroleum ether
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)N1N=CC(=C1)C=O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |